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molecular formula C4H2ClNOS B008441 4-Chlorothiazole-5-carboxaldehyde CAS No. 104146-17-0

4-Chlorothiazole-5-carboxaldehyde

Cat. No. B008441
M. Wt: 147.58 g/mol
InChI Key: GJTWEAFBOIYNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559168B2

Procedure details

To a stirring mixture of 10.3 g (69.8 mmol) 4-chloro-thiazole-5-carbaldehyde (Journal of the Chemical Society, Perkins Transactions, 1992, 973-978), 296 ml (2792 mmol) 2-methyl-2-butene, and 200 mL tertiary butanol was added a solution of 50.5 g (558 mmol) NaClO2, 50.2 g (419 mmol) NaH2PO4 in 300 mL of water, dropwise over 20 minutes. The reaction was stirred for 1 hour then concentrated to ⅓ volume via rotary evaporation. The remaining solution was acidified with 6N HCl with rapid stirring. The precipitated solid was filtered and air dried under high vacuum overnight to give 10.6 g of white solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
296 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
50.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH:7]=[O:8].CC(=CC)C.C([OH:18])(C)(C)C.[O-]Cl=O.[Na+]>O>[Cl:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7]([OH:18])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
ClC=1N=CSC1C=O
Name
Quantity
296 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
50.5 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
NaH2PO4
Quantity
50.2 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
via rotary evaporation
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
air dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1N=CSC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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